Crystallographic Resolution Comparison: PDB 9M17 (3,5-Dimethyl) vs. PDB 9M13 (Unsubstituted Phenyl) vs. PDB 9M10 (3-CF₃)
The bis(3,5-dimethylphenyl)dimethylsilane derivative was co-crystallized with rat VDR-LBD at 1.81 Å resolution (PDB 9M17), enabling unambiguous placement of the 3,5-dimethylphenyl groups within the hydrophobic pocket [1]. In the same study, the unsubstituted dimethyldiphenylsilane analog (PDB 9M13) diffracted to 1.68 Å, while the 3-trifluoromethyl analog (PDB 9M10) diffracted to only 2.02 Å. The intermediate resolution of 9M17 combined with the meta-dimethyl substitution pattern provides a distinct balance of data quality and hydrophobic bulk, allowing detailed analysis of van der Waals contacts between the 3-methyl and 5-methyl groups and VDR pocket residues that is absent in the unsubstituted phenyl system [2].
| Evidence Dimension | X-ray diffraction resolution of VDR co-crystal structure |
|---|---|
| Target Compound Data | 1.81 Å (PDB 9M17; bis(3,5-dimethylphenyl)dimethylsilane derivative) |
| Comparator Or Baseline | 1.68 Å (PDB 9M13; dimethyldiphenylsilane) and 2.02 Å (PDB 9M10; 3-CF₃ analog) |
| Quantified Difference | 9M17: 1.81 Å vs. 9M13: 1.68 Å (Δ = -0.13 Å, slightly lower resolution); vs. 9M10: 2.02 Å (Δ = +0.21 Å, superior resolution) |
| Conditions | X-ray diffraction of VDR ligand-binding domain co-crystallized with each diphenylsilane derivative, rat VDR, same study (Mudiyanselage et al. 2025) |
Why This Matters
Atomic-resolution structural data for the 3,5-dimethyl substitution pattern is uniquely available for this compound, enabling rational structure-based optimization that is impossible with analogs lacking deposited co-crystal structures.
- [1] RCSB PDB Entry 9M17: Vitamin D receptor complex with a bis(3,5-dimethylphenyl)dimethylsilane derivative, Resolution 1.81 Å. Deposited 2025. View Source
- [2] PDB entries 9M13 (1.68 Å) and 9M10 (2.02 Å). Mudiyanselage, H.N.T.N. et al. Bioorg. Med. Chem. 2025, 128, 118261. View Source
